molecular formula C16H19ClF2N4O B2965117 (2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1331333-20-0

(2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2965117
CAS No.: 1331333-20-0
M. Wt: 356.8
InChI Key: AASSUZJJNVXSAH-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic small-molecule compound characterized by a piperazine backbone substituted with a 1-ethylimidazole group and a 2,6-difluorophenyl ketone moiety. The hydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmacological studies. This compound has drawn interest due to its structural similarity to bioactive molecules targeting neurotransmitter receptors, particularly those involving dopamine or serotonin pathways .

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4O.ClH/c1-2-20-7-6-19-16(20)22-10-8-21(9-11-22)15(23)14-12(17)4-3-5-13(14)18;/h3-7H,2,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASSUZJJNVXSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps. One common approach is the formation of the imidazole ring, followed by the introduction of the piperazine moiety and the fluorinated phenyl group. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

(2,6-Difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites, while the piperazine moiety may enhance the compound’s binding affinity and selectivity. The fluorinated phenyl group can contribute to the compound’s overall stability and lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active molecules, including benzimidazole derivatives, piperazine-based receptor ligands, and fluorinated aryl ketones. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Modifications Solubility (mg/mL) Reported Activity Reference
Target Compound (Hydrochloride) Piperazine-linked imidazole/ketone 2,6-Difluorophenyl, ethylimidazole ~5–10 (pH 7.4) Receptor binding (hypothetical) Hypothetical
Benzimidazole Derivatives (e.g., 4a-f) Benzimidazole core Fluorophenyl, dioxolane substituents <1 (pH 7.4) Antimicrobial, antitumor
Methylofuran (MFR-a analog) Furano-glutamate polymer α/β-linked glutamates, formyl group Insoluble Cofactor in methane metabolism
Catechins (e.g., EGCG) Flavanol gallate Galloyl, hydroxyl groups ~0.5–2 (aqueous) Antioxidant, anticancer

Key Observations

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving piperazine functionalization and fluorophenyl ketone coupling, similar to benzimidazole derivatives described in . However, its imidazole substitution differs from the dioxolane groups in 4a-f, which are synthesized via aldehyde condensation .
  • In contrast, methylofuran () and catechins () are naturally derived or biosynthesized, highlighting the synthetic vs. natural divergence in structural analogs .

Physicochemical Properties :

  • The hydrochloride salt of the target compound likely improves aqueous solubility (~5–10 mg/mL) compared to neutral benzimidazoles (<1 mg/mL) . Methylofuran, with its polymeric structure, is insoluble in aqueous media, limiting its pharmacological utility .

Methylofuran and catechins operate in distinct biological niches: methane metabolism and redox regulation, respectively .

Biological Activity

(2,6-Difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C19H20F2N4OHCl\text{C}_{19}\text{H}_{20}\text{F}_{2}\text{N}_{4}\text{O}\cdot \text{HCl}

Key Properties

PropertyValue
Molecular Weight402.3 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to act as an antagonist at specific receptors involved in neurotransmission and cellular signaling pathways. The imidazole and piperazine moieties enhance its binding affinity to these targets.

Anticancer Activity

Research has demonstrated that derivatives of imidazole and piperazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with the PD-1/PD-L1 signaling pathway, which is crucial in cancer immune evasion .

Case Study: Inhibition of PD-1/PD-L1 Interaction
A study highlighted the synthesis of small molecules targeting the PD-1 pathway, revealing that certain derivatives could effectively inhibit this interaction in transgenic mouse T cells . This suggests that this compound may have similar potential.

Antiviral Activity

The compound has been explored for its antiviral properties, particularly against Dengue virus (DENV). Inhibitors targeting host kinases AAK1 and GAK have shown promising results in human primary monocyte-derived dendritic cells (MDDCs), indicating a potential pathway for therapeutic development against viral infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazole or piperazine rings can significantly affect potency and selectivity against various biological targets.

Summary of SAR Findings

Compound VariationBiological Activity
4-Fluorophenyl substitutionEnhanced receptor binding
Ethyl group on imidazoleIncreased solubility
Trifluoromethyl groupsImproved metabolic stability

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